Cnicin

Catalog No.
S591523
CAS No.
24394-09-0
M.F
C20H26O7
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cnicin

CAS Number

24394-09-0

Product Name

Cnicin

IUPAC Name

[10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3

InChI Key

ZTDFZLVUIVPZDU-UHFFFAOYSA-N

SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO

Synonyms

Cnicin; Centaurin

Canonical SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)[C@H](CO)O)C(=C)C(=O)O2)/CO

Cnicin is a sesquiterpene lactone classified under the germacranolide family of natural products. Its molecular formula is C20H26O7C_{20}H_{26}O_{7}, and it is primarily derived from plants in the Centaurea genus, particularly Centaurea benedicta. This compound exhibits a complex structure characterized by a lactone ring and multiple functional groups, which contribute to its diverse biological activities and chemical reactivity .

The mechanism by which Cnicin promotes nerve regeneration is still being explored. One study suggests it might influence a cellular process
involved in building the components necessary for axon growth []. More research is needed to confirm this and elucidate the complete mechanism.

  • Oxidation: Cnicin can be oxidized to produce various derivatives, which may enhance its biological activity or alter its pharmacological properties.
  • Formation of Covalent Adducts: Research indicates that cnicin can form covalent adducts with targets such as MurA, an essential enzyme in bacterial cell wall biosynthesis, thereby inhibiting bacterial growth .
  • Reactivity with Biological Targets: Cnicin has been shown to interact with several biological targets, including proteins involved in inflammatory pathways and cell proliferation, leading to its antiproliferative effects .

Cnicin exhibits a range of biological activities:

  • Antiparasitic Activity: It has demonstrated significant inhibitory effects against Trypanosoma brucei, the causative agent of human African trypanosomiasis.
  • Anti-inflammatory Effects: Cnicin reduces inflammation by inhibiting nuclear factor kappa B (NF-kB) and inducible nitric oxide synthase (iNOS), both of which are critical mediators in inflammatory responses.
  • Antitumor Properties: The compound has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines, including primary myeloma cells .
  • Nerve Regeneration: Recent studies indicate that cnicin promotes functional nerve regeneration, comparable to other known neuroprotective agents like parthenolide .

The synthesis of cnicin has been explored through various methods:

  • Natural Extraction: Cnicin is primarily isolated from Centaurea benedicta using chromatographic techniques, highlighting its natural abundance in certain plant species.
  • Synthetic Approaches: Synthetic routes include the Evans syn aldol reaction and the indium-promoted diastereoselective Barbier reaction. These methods allow for the construction of cnicin's complex structure while providing insights into its chemical behavior .

Cnicin's diverse biological activities make it a candidate for several applications:

  • Pharmaceutical Development: Given its antiparasitic and anticancer properties, cnicin is being investigated for potential use in drug formulations targeting these diseases.
  • Neuroregenerative Medicine: Its ability to promote nerve growth positions cnicin as a promising agent in therapies aimed at nerve damage recovery .
  • Anti-inflammatory Treatments: Due to its anti-inflammatory effects, cnicin may be useful in developing treatments for chronic inflammatory conditions.

Studies on cnicin's interactions reveal its multifaceted nature:

  • Binding Studies: Cnicin has been shown to bind covalently with specific bacterial enzymes, indicating potential as an antibacterial agent .
  • Cellular Pathways: Research demonstrates that cnicin affects multiple biochemical pathways, particularly those involved in apoptosis and inflammation, suggesting its utility in treating various diseases .

Cnicin shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameClassKey ActivitiesUnique Features
ParthenolideSesquiterpene lactoneAnti-inflammatory, anticancerKnown for potent neuroprotective effects
CostunolideSesquiterpene lactoneAntitumor, anti-inflammatoryExhibits significant cytotoxicity
ArtemisininSesquiterpene lactoneAntiparasiticWidely used in malaria treatment
LactucinSesquiterpene lactoneAntimicrobialKnown for its strong antibacterial effects

Cnicin stands out due to its specific activity against Trypanosoma brucei and its dual role in promoting nerve regeneration while exhibiting anti-inflammatory properties. This combination of activities makes it particularly unique among sesquiterpene lactones.

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

378.16785316 g/mol

Monoisotopic Mass

378.16785316 g/mol

Heavy Atom Count

27

UNII

C998MWY30L

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24394-09-0

Wikipedia

Cnicin

Dates

Modify: 2023-08-15

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